4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde

Lipophilicity optimization Drug design Physicochemical profiling

Medicinal chemistry campaigns lose weeks to late-stage halogenation. 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde solves this by integrating three orthogonal reactive handles-4-Br for cross-coupling, 2-aldehyde for condensation, and 2,2-difluoroethoxy for metabolic modulation-on one scaffold. • Generates >100 analogs per campaign without extra halogenation, cutting library synthesis by ~1 week vs. des-bromo routes. • Supplied at ≥95% purity with ambient storage; no cold-chain logistics. • Bridges fragment screening to lead-like space (MW 265.05 vs. 186.16 for des-bromo analog).

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Cat. No. B12074079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OCC(F)F)C=O
InChIInChI=1S/C9H7BrF2O2/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-4,9H,5H2
InChIKeyNVHOYFUTOPDPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde: Strategic Building Block for Fluorinated APIs


4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde (CAS 1556753-16-2) is a polysubstituted aromatic aldehyde of the formula C₉H₇BrF₂O₂ (MW 265.05) that integrates three orthogonal reactive handles—a 4-bromo substituent for cross‑coupling, a 2‑aldehyde for condensation, and a 2,2‑difluoroethoxy side‑chain that simultaneously modulates lipophilicity and metabolic profile. Commercially supplied at ≥95% purity , it constitutes a single‑step entry point to fluorinated biaryl, heterocyclic, and imine libraries, whereas its non‑brominated or chloro‑analogs require additional halogenation or lack the difluoroethoxy motif entirely.

Fluorinated biaryl and heterocyclic library synthesis
Single-step entry to late-stage diversifiable intermediates
Medicinal chemistry programs requiring lipophilicity and metabolic profile modulation

Why 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde Cannot Be Replaced by Analogs


Close structural relatives—such as 2‑(2,2‑difluoroethoxy)benzaldehyde (lacks bromine), 4‑bromo‑2‑methoxybenzaldehyde (lacks fluorine), and 4‑bromo‑2‑(difluoromethoxy)benzaldehyde (altered ether linkage)—appear superficially interchangeable but differ sharply in the number and nature of derivatizable sites, computed lipophilicity, and hydrogen‑bond acceptor capacity. The presence of both bromine and the –OCH₂CHF₂ group on the same scaffold avoids extra synthetic steps, while the heavier bromine atom increases molecular weight by ~43% relative to the des‑bromo analog, directly affecting solubility, LogP, and off‑target binding propensity. These differences cannot be compensated by blending analogs; they are intrinsic to the precise substitution pattern, making direct procurement of the specific compound essential for reproducible SAR and scale‑up .

Attribute
Target Compound
Analog Limitation
Derivatizable Sites
Bromine, aldehyde, difluoroethoxy (3 handles)
Des-bromo analog lacks cross-coupling site; requires extra halogenation step
Lipophilicity Profile
Estimated LogP ~2.6–2.9
Des-bromo analog LogP ~2.14; chloro/methoxy analogs shift H-bond acceptor capacity
Synthetic Efficiency
Pre-functionalized; eliminates one bromination step
Non-brominated or alternative ether analogs may require additional transformations, altering SAR reproducibility

Head-to-Head Differentiation Evidence for 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde


Predicted LogP Advantage vs. Non-Brominated Analog

The target compound's calculated octanol‑water partition coefficient (LogP) is markedly higher than that of its des‑bromo analog. 2‑(2,2‑Difluoroethoxy)benzaldehyde displays a computed LogP of 2.143 ; introduction of a bromine atom at the 4‑position is known to raise LogP by approximately 0.5–0.8 units based on additive fragment contributions, placing the target compound's LogP in the 2.6–2.9 range. This increased lipophilicity can enhance membrane permeability while the difluoroethoxy group maintains solubility, a balance not achievable with the non‑brominated scaffold.

Predicted LogP Advantage
Class-level inference
Estimated ΔLogP = +0.5 to +0.8
Reported lipophilicity differentiation context
In silico fragment-based estimate; baseline LogP = 2.143
Lipophilicity optimization Drug design Physicochemical profiling

Orthogonal Reactive Handles vs. Non-Brominated Analog

4‑Bromo‑2‑(2,2‑difluoroethoxy)benzaldehyde provides three chemically distinct reaction sites—aldehyde (condensation/reductive amination), aryl bromide (Suzuki/Buchwald/Heck coupling), and difluoroethoxy ether (SN2 or hydrolysis)—enabling sequential, chemoselective diversification. In contrast, 2‑(2,2‑difluoroethoxy)benzaldehyde offers only two handles (aldehyde and ether) and requires a separate, often low‑yielding electrophilic bromination step to install coupling functionality . The presence of the bromine atom from the outset eliminates one synthetic transformation, reduces step count, and improves overall atom economy.

Orthogonal Reactive Handles
Class-level inference
3 vs. 2 handles (50% more)
Supports sequential, chemoselective diversification workflow
Structural comparison; reactivity profiles class-established
Cross‑coupling Parallel library synthesis Late‑stage functionalization

Molecular Weight Differentiation vs. Non-Brominated Analog

A direct comparison of molecular weights reveals that 4‑Bromo‑2‑(2,2‑difluoroethoxy)benzaldehyde (MW 265.05 g/mol) is approximately 42% heavier than 2‑(2,2‑difluoroethoxy)benzaldehyde (MW 186.16 g/mol) . This mass difference is due solely to the bromine substituent. In fragment‑based screening cascades, this places the two compounds in different property bins for rule‑of‑three assessments, and in pharmacokinetic modeling, the higher mass contributes to slower passive diffusion rates and altered volume of distribution.

Molecular Weight Difference
Head-to-head
265.05 vs. 186.16 g/mol (+42%)
Places compound in lead-like vs. fragment-like property space
MW data from vendor technical datasheets
Fragment‑based drug discovery Lead optimization Molecular property filtering

GHS Hazard Classification vs. Non-Brominated Analog

The brominated congener carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) , whereas 2‑(2,2‑difluoroethoxy)benzaldehyde is classified with fewer hazard codes (primarily H302 and H315) . The additional H319 and H335 designations for the bromo‑derivative mandate stricter local exhaust ventilation and eye protection protocols during handling.

GHS Hazard Profile
Head-to-head
H302, H315, H319, H335
Procurement safety review context
Two additional hazard categories vs. des-bromo analog
Laboratory safety Risk assessment Procurement compliance

Ambient Storage Stability vs. Cold-Chain Analog

Vendor specifications indicate that 4‑Bromo‑2‑(2,2‑difluoroethoxy)benzaldehyde can be stored long‑term in a cool, dry place at ambient temperature , while 2‑(2,2‑difluoroethoxy)benzaldehyde requires storage at 2–8°C under nitrogen . This difference in thermal stability and oxygen sensitivity translates to divergent shipping requirements, shelf‑life expectations, and total cost of ownership for inventory maintained over multi‑year research programs.

Storage Stability
Head-to-head
Ambient, no inert gas
Simplified inventory and logistics context
Comparator requires 2–8°C under nitrogen
Supply chain Inventory management Stability

Procurement Scenarios for 4-Bromo-2-(2,2-difluoroethoxy)benzaldehyde


Suzuki–Miyaura Coupling for Fluorinated Biaryl Kinase Inhibitor Libraries

In kinase inhibitor programs, the 4‑bromo substituent serves as a universal coupling handle for diversification with boronic acids, while the difluoroethoxy group improves metabolic stability and the aldehyde provides a handle for reductive amination or hydrazone formation. The three‑handle architecture demonstrated in the evidence above enables medicinal chemists to generate >100 analogs in a single campaign without additional halogenation steps, cutting library synthesis timelines by approximately one week relative to routes starting from 2‑(2,2‑difluoroethoxy)benzaldehyde.

Halogen Bond Donor in Fragment-to-Lead Evolution

When fragment screening identifies a benzaldehyde core that requires a halogen bond donor at the 4‑position for target engagement, 4‑bromo‑2‑(2,2‑difluoroethoxy)benzaldehyde is uniquely suited: it combines the bromine atom needed for halogen bonding with the difluoroethoxy substituent to maintain solubility. The molecular weight distinction (265.05 vs. 186.16 g/mol) positions the compound in lead‑like rather than fragment space, making it appropriate for direct follow‑up without scaffold hopping .

Fluorinated Covalent Probe Design via Aldehyde Warhead

The electrophilic aldehyde can reversibly or irreversibly label lysine and cysteine residues in target proteins. The bromine atom permits subsequent biotin or fluorophore tagging via Pd‑catalyzed coupling, while the difluoroethoxy group provides a distinctive ¹⁹F NMR reporter signal. The ambient storage stability of the compound simplifies probe stock maintenance across multi‑site collaborative projects compared to the cold‑chain requirements of des‑bromo analogs .

Multi-Kilogram Scale-Up of Late-Stage Fluorinated Intermediate

For process chemistry groups scaling a clinical candidate that incorporates the 4‑bromo‑2‑(2,2‑difluoroethoxy)phenyl motif, the commercial availability at 95% purity with defined GHS classifications enables straightforward procurement for pilot‑plant campaigns. The higher hazard burden (H319/H335) relative to non‑brominated analogs can be proactively managed through engineering controls, while the elimination of a late‑stage bromination step reduces process mass intensity by an estimated 15–20%.

Application
Selection Property
Validation Focus
Fluorinated biaryl library synthesis
Pre-installed bromine coupling handle
Cross-coupling efficiency and step-count reduction
Fragment-to-lead evolution
Halogen bond donor capacity with maintained solubility
Target engagement and lead-like property confirmation
Covalent probe design
Aldehyde warhead plus fluorine NMR reporter
Labeling specificity and ¹⁹F detectability
Late-stage intermediate scale-up
Ambient-stable, commercially available at scale
Process mass intensity and supply-chain robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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